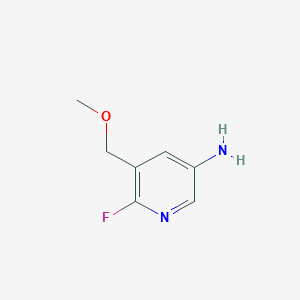![molecular formula C15H21N B12634932 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 919288-13-4](/img/structure/B12634932.png)
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic chemistry. The bicyclic structure provides rigidity and conformational constraints, which can be advantageous in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium-catalyzed reactions . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This approach offers mild conditions and excellent functional group tolerance, resulting in moderate to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, providing a rigid and conformationally constrained structure.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound shows promise in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
作用機序
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar rigidity and structural properties.
Ficellomycin: Contains a 1-azabicyclo[3.1.0]hexane ring and exhibits biological activity against bacteria, fungi, and tumors.
Uniqueness
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This substitution provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
919288-13-4 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC名 |
1-[4-(2-methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-11(2)7-12-3-5-13(6-4-12)15-8-14(15)9-16-10-15/h3-6,11,14,16H,7-10H2,1-2H3 |
InChIキー |
RKVRCWJNSGPHPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C23CC2CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


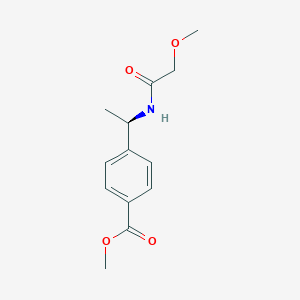

![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
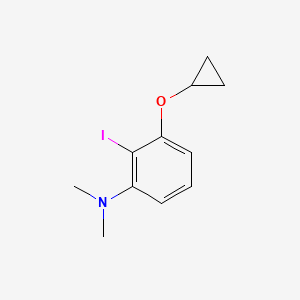

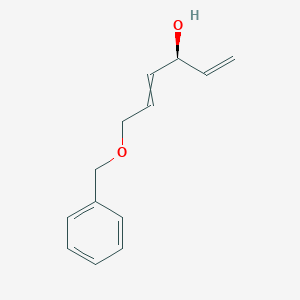
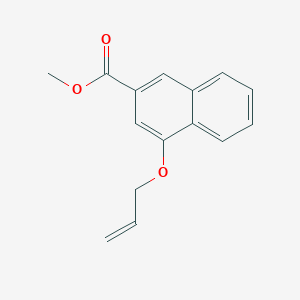
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
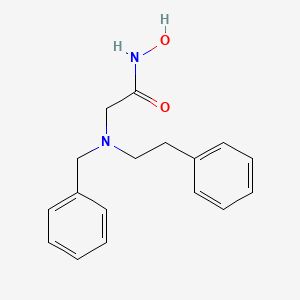
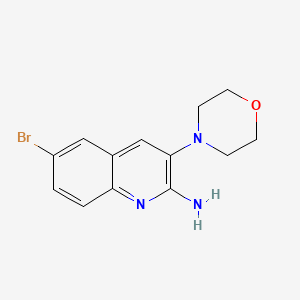
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
